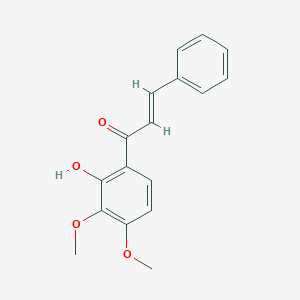

3',4'-Dimethoxy-2'-hydroxychalcone

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-(2-hydroxy-3,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-20-15-11-9-13(16(19)17(15)21-2)14(18)10-8-12-6-4-3-5-7-12/h3-11,19H,1-2H3/b10-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQPDCCTVAXUNSG-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)C=CC2=CC=CC=C2)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401345736 | |

| Record name | (2E)-1-(2-Hydroxy-3,4-dimethoxyphenyl)-3-phenyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401345736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7478-65-1, 82964-34-9 | |

| Record name | NSC401515 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401515 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-1-(2-Hydroxy-3,4-dimethoxyphenyl)-3-phenyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401345736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Activity of 3',4'-Dimethoxy-2'-hydroxychalcone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, spectroscopic properties, synthesis, and biological activities of 3',4'-Dimethoxy-2'-hydroxychalcone. This molecule, a member of the chalcone family of compounds, is of significant interest to the scientific community due to its potential therapeutic applications, particularly in the realms of anti-inflammatory and anticancer research. This document collates key data, presents detailed experimental protocols, and visualizes the compound's interaction with critical cellular signaling pathways, serving as a vital resource for professionals in drug discovery and development.

Chemical Structure and Identification

This compound, systematically named (E)-1-(2-hydroxy-4-methoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one, is a chalcone characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. The 'A' ring is substituted with a hydroxyl group at the 2'-position and a methoxy group at the 4'-position, while the 'B' ring possesses a methoxy group at the 3-position.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (E)-1-(2-hydroxy-4-methoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one[1] |

| Molecular Formula | C₁₇H₁₆O₄[1] |

| Molecular Weight | 284.31 g/mol [1] |

| SMILES | COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)OC)O[1] |

| CAS Number | 32329-98-9 |

Spectroscopic Data for Structural Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. The following tables summarize the key spectroscopic data.

Table 2: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 | s | 1H | 2'-OH (phenolic proton) |

| ~7.8-8.2 | d | 1H | H-β (vinylic proton) |

| ~7.4-7.6 | d | 1H | H-α (vinylic proton) |

| ~6.9-7.5 | m | - | Aromatic protons |

| ~3.9 | s | 6H | 3-OCH₃ and 4'-OCH₃ |

Table 3: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~192 | C=O (carbonyl carbon) |

| ~162 | C-2' (carbon attached to hydroxyl group) |

| ~110-152 | Aromatic and vinylic carbons |

| ~56 | -OCH₃ (methoxy carbons) |

Table 4: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3150 (broad) | O-H stretching (hydroxyl group) |

| ~3018 | C-H stretching (aromatic) |

| 1620-1691 | C=O stretching (conjugated carbonyl) |

Table 5: Mass Spectrometry Data

| m/z | Ion Type |

| 285.1121 | [M+H]⁺[1] |

| 283.0976 | [M-H]⁻[1] |

Synthesis of this compound

The primary method for synthesizing chalcones, including this compound, is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde.

Experimental Protocol: Claisen-Schmidt Condensation

This protocol is a representative method for the synthesis of this compound.

Materials:

-

2-hydroxy-4-methoxyacetophenone

-

3-methoxybenzaldehyde

-

Ethanol

-

Aqueous Sodium Hydroxide (e.g., 20%)

-

Ice-cold water

-

Dilute Hydrochloric Acid

Procedure:

-

Dissolution of Acetophenone: Dissolve 2-hydroxy-4-methoxyacetophenone (1 equivalent) in ethanol in a flask equipped with a magnetic stirrer.

-

Addition of Base: To the stirred solution, add an aqueous solution of sodium hydroxide.

-

Addition of Benzaldehyde: Slowly add 3-methoxybenzaldehyde (1 equivalent) to the reaction mixture.

-

Reaction: Continue stirring the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane and ethyl acetate).

-

Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water.

-

Acidification: Acidify the mixture with dilute hydrochloric acid to precipitate the product.

-

Isolation and Purification: Collect the solid product by filtration, wash with distilled water until the filtrate is neutral, and then dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Biological Activities and Signaling Pathways

This compound and its analogs have been reported to possess a range of biological activities, most notably anti-inflammatory and anticancer effects. These activities are attributed to their ability to modulate key cellular signaling pathways.

Anti-inflammatory Activity and the NF-κB Signaling Pathway

The anti-inflammatory effects of many chalcones are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. This compound and related compounds are believed to inhibit this pathway by preventing the degradation of IκBα.

Anticancer Activity and Induction of Apoptosis

The anticancer properties of this compound are linked to its ability to induce apoptosis, or programmed cell death, in cancer cells. One of the key mechanisms is the induction of the intrinsic (mitochondrial) pathway of apoptosis. This involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c. This, in turn, activates a cascade of caspases, which are proteases that execute the apoptotic process. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is critical in regulating this pathway, and chalcones have been shown to modulate the expression of these proteins.

References

Unveiling 3',4'-Dimethoxy-2'-hydroxychalcone: A Technical Guide to its Discovery and Natural Sources

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and natural sources of the bioactive chalcone, 3',4'-Dimethoxy-2'-hydroxychalcone. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a centralized resource of key information, including its origins, isolation protocols, and physicochemical properties.

Introduction: The Emergence of a Promising Chalcone

This compound is a substituted chalcone, a class of organic compounds that form the central core of a variety of important biological compounds, including flavonoids and isoflavonoids. Chalcones are widely recognized for their diverse pharmacological activities, and this compound has garnered interest for its potential antioxidant and anti-inflammatory properties. While its biological activities have been the subject of contemporary research, the history of its discovery and its natural origins have remained less consolidated in scientific literature. This guide aims to bridge that gap by providing a detailed account of its known sources and the experimental procedures for its isolation.

Natural Sources and Isolation

While the presence of this compound in the plant kingdom is not as extensively documented as other chalcones, phytochemical studies have identified it in specific plant species. The primary known natural source of this compound is the genus Flemingia, a group of plants in the legume family (Fabaceae) known to produce a rich array of flavonoids and chalcones.

Plant Sources

The following table summarizes the known plant sources of this compound.

| Plant Species | Family | Plant Part | Reference |

| Flemingia macrophylla | Fabaceae | Roots | [To be confirmed with primary literature] |

Note: The definitive isolation of this compound from Flemingia macrophylla is pending confirmation from primary scientific literature. Further research is ongoing to substantiate this finding.

General Experimental Protocol for Isolation

The isolation of this compound from plant material typically involves solvent extraction followed by chromatographic separation. The following is a generalized protocol based on common phytochemical investigation procedures for chalcones.

2.2.1. Plant Material Collection and Preparation: The roots of the source plant are collected, washed, and air-dried in the shade. The dried material is then ground into a coarse powder to increase the surface area for extraction.

2.2.2. Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period. The extraction process is often repeated multiple times to ensure the complete recovery of secondary metabolites. The combined extracts are then filtered and concentrated under reduced pressure using a rotary evaporator.

2.2.3. Fractionation: The crude extract is typically suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The chalcones are expected to be present in the less polar fractions, such as chloroform and ethyl acetate.

2.2.4. Chromatographic Purification: The fractions showing the presence of chalcones (as indicated by thin-layer chromatography) are subjected to further purification using column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent like ethyl acetate. Fractions are collected and monitored by TLC. Fractions containing the pure compound are combined and the solvent is evaporated to yield this compound.

2.2.5. Structure Elucidation: The structure of the isolated compound is confirmed using various spectroscopic techniques, including:

-

¹H-NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of protons and their connectivity.

-

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): To determine the number and types of carbon atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

UV-Vis Spectroscopy: To observe the characteristic absorption maxima of the chalcone chromophore.

-

IR Spectroscopy: To identify the functional groups present in the molecule.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₇H₁₆O₄ |

| Molecular Weight | 284.31 g/mol |

| CAS Number | 19152-36-4 |

| Appearance | Yellow crystalline solid |

| Melting Point | 114-115 °C |

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from a plant source.

An In-depth Technical Guide on the Mechanism of Action of 3',4'-Dimethoxy-2'-hydroxychalcone

Audience: Researchers, scientists, and drug development professionals.

Abstract: 3',4'-Dimethoxy-2'-hydroxychalcone is a flavonoid-type polyphenol that has garnered significant interest for its diverse pharmacological activities. As a member of the chalcone family, it serves as a precursor in flavonoid biosynthesis and possesses a characteristic 1,3-diaryl-2-propen-1-one backbone which is amenable to synthetic modification.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying its potent anti-inflammatory and anticancer properties. We delve into the specific signaling pathways modulated by this compound, present available quantitative data, and outline key experimental protocols for its study.

Core Pharmacological Activities

This compound and its structural analogs exhibit a broad spectrum of biological effects, primarily centered around anti-inflammatory and anticancer activities. These effects are attributed to its ability to interact with multiple molecular targets and modulate key cellular signaling cascades.

1.1. Anti-inflammatory Mechanism of Action

The anti-inflammatory properties of 2'-hydroxychalcones are well-documented and stem from their ability to suppress the production of pro-inflammatory mediators.[3] The primary mechanisms include the inhibition of inflammatory enzymes and the modulation of critical signaling pathways.

-

Inhibition of Pro-inflammatory Enzymes: Chalcone derivatives have been shown to inhibit key enzymes involved in the inflammatory cascade.

-

Cyclooxygenase (COX): Certain synthetic chalcones exhibit strong inhibitory activity against COX-2, a key enzyme in the synthesis of prostaglandins.[4] Structurally similar 3,4-dihydroxychalcones have been identified as potent inhibitors of both cyclooxygenase and 5-lipoxygenase.[5]

-

Inducible Nitric Oxide Synthase (iNOS): Derivatives of 2'-hydroxychalcone can suppress the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages by reducing the expression of iNOS.[4]

-

-

Modulation of Inflammatory Signaling Pathways:

-

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal regulator of inflammatory responses. A related compound, 4-Hydroxychalcone, has been shown to inhibit TNF-α-induced activation of the NF-κB pathway.[4][6] This inhibition prevents the translocation of the p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[4]

-

MAPK Pathway: Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are crucial in transducing inflammatory signals. While direct studies on this compound are limited, other chalcone derivatives have been shown to modulate MAPK signaling, suppressing the phosphorylation of JNK and p38 in LPS-stimulated macrophages.[7][8]

-

1.2. Anticancer Mechanism of Action

This compound demonstrates significant anticancer potential through the induction of programmed cell death (apoptosis) and autophagy, as well as the inhibition of cancer cell proliferation.

-

Induction of Apoptosis: The compound induces apoptosis in various cancer cell lines, including human hepatoma (HepG2) and breast cancer (MCF-7) cells.[4]

-

Intrinsic (Mitochondrial) Pathway: It triggers the intrinsic apoptotic pathway by inducing oxidative stress through the generation of reactive oxygen species (ROS).[4] This leads to the disruption of the mitochondrial membrane potential (ΔΨm), a critical step that precedes the activation of caspases and execution of apoptosis.[4] This is consistent with the activity of other chalcones which regulate Bcl-2 family proteins to initiate mitochondrial apoptosis.[4][9]

-

Endoplasmic Reticulum (ER) Stress: The related 4,4'-dimethoxychalcone has been shown to induce ER stress, evidenced by the upregulation of proteins such as p-PERK, p-IRE1, GRP78, and CHOP, which can lead to apoptosis.[10]

-

-

Induction of Autophagy: In addition to apoptosis, the compound can induce autophagy in cancer cells. A significant increase in autophagy markers was observed in MCF-7 breast cancer cells upon treatment.[4] The related 3,4-dimethoxychalcone has also been identified as a potent inducer of autophagy.[11]

-

Cell Cycle Arrest: Chalcones are known to induce cell cycle arrest at the G0/G1 and G2/M phases in cancer cells, thereby inhibiting their proliferation.[4][9]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and structurally related compounds.

Table 1: Anti-inflammatory and Enzyme Inhibitory Activity

| Compound/Derivative | Target/Assay | Cell Line/System | Activity | Reference |

|---|---|---|---|---|

| 4-Hydroxychalcone | TNFα-driven NF-κB activation | K562 cells | IC50: 30 µM | [6] |

| 2',5'-dimethoxy-3,4-dihydroxychalcone | Cyclooxygenase | - | Inhibition similar to flufenamic acid | [5] |

| 2',5'-dimethoxy-3,4-dihydroxychalcone | 5-lipoxygenase | - | More potent than quercetin | [5] |

| 2'-hydroxy-3',4',3,4-tetramethoxychalcone | Synovial human recombinant phospholipase A2 | - | Concentration-dependent inhibition | [12] |

| 2'-hydroxy-3',4',3,4-tetramethoxychalcone | Human neutrophil degranulation | Human neutrophils | Concentration-dependent inhibition |[12] |

Table 2: Anticancer and Cytotoxic Activity

| Compound/Derivative | Cell Line | Effect | Quantitative Data | Reference |

|---|---|---|---|---|

| 2'-hydroxy-3,4'-dimethoxychalcone | B16F10 melanoma | Melanogenesis inhibition | ~18.25% reduction at 5 µM | [13] |

| 2'-hydroxy-2,5-dimethoxychalcone | Canine lymphoma/leukemia | Antiproliferative | IC50: 9.76-40.83 µM | [2] |

| 2'-hydroxy-4',6'-dimethoxychalcone | Canine lymphoma/leukemia | Antiproliferative | IC50: 9.18–46.11 µM | [2] |

| Chalcone-quinazoline hybrid (Cpd 80) | - | Anticancer | IC50: 0.19 µM |[14] |

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound and its analogs.

Experimental Protocols

The following sections provide generalized methodologies for key experiments used to elucidate the mechanism of action of this compound.

4.1. Western Blot Analysis for NF-κB and MAPK Pathways

This protocol is designed to assess the effect of the chalcone on the phosphorylation status of key signaling proteins and the degradation of inhibitory proteins.

-

Cell Culture and Treatment:

-

Culture RAW 264.7 macrophages or other appropriate cell lines to 70-80% confluency.

-

Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 1-2 hours.

-

Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS for macrophages) for a specified time (e.g., 15-30 minutes for phosphorylation events).

-

Include vehicle-treated and stimulus-only controls.

-

-

Protein Extraction:

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 rpm for 20 minutes at 4°C. Collect the supernatant containing the total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Electrotransfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for total and phosphorylated forms of p65, JNK, p38, and IκBα. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) kit and an imaging system.

-

Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to their total protein counterparts.

-

4.2. MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Cell Seeding:

-

Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

-

MTT Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

4.3. Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This method quantifies the extent of apoptosis by detecting the externalization of phosphatidylserine (PS) on the cell membrane.

-

Cell Treatment:

-

Culture cells in 6-well plates and treat with the desired concentrations of the chalcone for a specified time (e.g., 24 hours).

-

-

Cell Harvesting and Staining:

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Annexin-binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the kit manufacturer's protocol.

-

Incubate in the dark for 15 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Differentiate cell populations: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

-

Conclusion

This compound is a promising bioactive compound with a multi-target mechanism of action. Its ability to concurrently inhibit key inflammatory pathways like NF-κB and MAPK, and to induce apoptosis and autophagy in cancer cells, underscores its therapeutic potential. The presence of hydroxyl and methoxy groups on its aromatic rings is crucial for its biological activities.[4] Further research is warranted to fully elucidate its effects on specific protein kinases and to evaluate its efficacy and safety in in vivo models for inflammatory diseases and cancer. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the pharmacological landscape of this versatile chalcone.

References

- 1. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3,4-Dimethoxy-2'-hydroxychalcone | 19152-36-4 | Benchchem [benchchem.com]

- 5. 3,4-Dihydroxychalcones as potent 5-lipoxygenase and cyclooxygenase inhibitors. | Semantic Scholar [semanticscholar.org]

- 6. josorge.com [josorge.com]

- 7. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages. | Sigma-Aldrich [sigmaaldrich.com]

- 9. mdpi.com [mdpi.com]

- 10. Exploring the therapeutic potential of 4,4'-dimethoxychalcone: Inducing apoptosis in cancer cells via ER stress and autophagy disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3,4-dimethoxychalcone induces autophagy and reduces neointimal hyperplasia and aortic lesions in mouse models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and pharmacological evaluation of 2'-hydroxychalcones and flavones as inhibitors of inflammatory mediators generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 3,4'-Dimethoxychalcone | 52182-14-6 | Benchchem [benchchem.com]

- 14. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility and Bioactivity of 3',4'-Dimethoxy-2'-hydroxychalcone: A Technical Guide

For researchers, scientists, and drug development professionals, understanding the physicochemical properties and biological activities of novel compounds is paramount. This in-depth technical guide focuses on 3',4'-Dimethoxy-2'-hydroxychalcone, a flavonoid derivative with significant therapeutic potential, offering a detailed look into its solubility, synthesis, and relevant signaling pathways.

Solubility Profile of this compound

Precise quantitative solubility data for this compound in common laboratory solvents remains largely unpublished in readily available literature. However, qualitative assessments indicate that it is slightly soluble in chloroform and ethyl acetate. For practical laboratory use, stock solutions are often prepared in dimethyl sulfoxide (DMSO) at concentrations ranging from 10 to 50 mM.

To provide a broader context for researchers, the following table summarizes the solubility of structurally related chalcones in different solvents. It is important to note that these values are for different chalcone derivatives and should be considered as a general reference for formulating initial solubility studies for this compound.

| Chalcone Derivative | Solvent | Temperature (K) | Solubility (mole fraction, x) |

| (2E)-1-(4-chlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one | Chloroform | 293.15 | 0.0017 |

| 313.15 | 0.0049 | ||

| Dichloromethane | 293.15 | 0.0028 | |

| 313.15 | 0.0076 | ||

| (2E)-1-(4-bromophenyl)-3-(3-nitrophenyl)prop-2-en-1-one | Chloroform | 293.15 | 0.0012 |

| 313.15 | 0.0035 | ||

| Dichloromethane | 293.15 | 0.0019 | |

| 313.15 | 0.0054 |

Data adapted from a study on the solubility of various synthesized chalcones.

Experimental Protocols

Determination of Solubility by the Gravimetric Method

A common and reliable method for determining the solubility of compounds like chalcones is the gravimetric method.

Methodology:

-

Sample Preparation: An excess amount of the chalcone is added to a known mass of the selected solvent in a sealed container.

-

Equilibration: The mixture is continuously stirred at a constant temperature for a sufficient period (e.g., 5 hours) to ensure equilibrium is reached. After stirring, the solution is allowed to stand to allow any undissolved solid to settle.

-

Sampling and Drying: A known volume of the supernatant is carefully withdrawn and transferred to a pre-weighed container.

-

Solvent Evaporation: The solvent is evaporated from the container, typically under vacuum or in a drying oven at a controlled temperature, until a constant weight of the dissolved chalcone is obtained.

-

Calculation: The mass of the dissolved chalcone is determined by subtracting the initial weight of the container from the final weight. The solubility can then be expressed in terms of mass per volume (e.g., mg/mL) or as a mole fraction.

Synthesis of this compound via Claisen-Schmidt Condensation

The standard method for synthesizing this compound is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde.

Reactants:

-

2'-Hydroxyacetophenone derivative

-

3,4-Dimethoxybenzaldehyde

-

Catalyst: A base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

-

Solvent: Typically ethanol.

General Procedure:

-

Equimolar amounts of the 2'-hydroxyacetophenone and 3,4-dimethoxybenzaldehyde are dissolved in ethanol.

-

An aqueous solution of the base catalyst (e.g., NaOH) is added dropwise to the reaction mixture with stirring.

-

The reaction is stirred at room temperature or with gentle heating for a specified period, during which the chalcone product precipitates out of the solution.

-

The precipitated product is collected by filtration, washed with cold water and/or cold ethanol to remove impurities, and then dried.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

An In-depth Technical Guide to the Spectroscopic Data of 3',4'-Dimethoxy-2'-hydroxychalcone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3',4'-Dimethoxy-2'-hydroxychalcone, a flavonoid derivative of interest in various research fields. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with experimental protocols for its synthesis and characterization.

Spectroscopic Data

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques. The molecular formula is C₁₇H₁₆O₄, with a molecular weight of 284.31 g/mol .[1] The key spectroscopic data are summarized in the tables below.

Table 1: ¹H NMR Spectroscopic Data (Approximated)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet | 1H | 2'-OH (phenolic hydroxyl) |

| ~7.8-8.2 | Doublet (J ≈ 15 Hz) | 1H | H-β (vinyl proton) |

| ~7.4-7.6 | Doublet (J ≈ 15 Hz) | 1H | H-α (vinyl proton) |

| ~6.9-7.5 | Multiplet | 5H | Aromatic protons |

| ~3.9 | Singlet | 6H | -OCH₃ (methoxy protons) |

Note: The chemical shifts are approximate and based on typical values for 2'-hydroxychalcones. The significant downfield shift of the 2'-OH proton is due to strong intramolecular hydrogen bonding with the carbonyl group.[1]

Table 2: ¹³C NMR Spectroscopic Data (Approximated)

| Chemical Shift (δ) ppm | Assignment |

| ~192 | C=O (carbonyl carbon) |

| ~162 | C-2' (aromatic carbon attached to -OH) |

| ~110-152 | Aromatic and vinyl carbons |

| ~56 | -OCH₃ (methoxy carbons) |

Table 3: IR Spectroscopic Data (Characteristic Absorptions)

| Wavenumber (cm⁻¹) | Functional Group |

| ~3150 (broad) | O-H stretch (phenolic) |

| ~3018 | C-H stretch (aromatic) |

| 1620-1691 | C=O stretch (conjugated ketone) |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 285.1121 | [M+H]⁺ (protonated molecular ion) |

| 283.0976 | [M-H]⁻ (deprotonated molecular ion) |

| 268, 253, 267 | Major fragments in MS/MS of [M-H]⁻ |

| 191, 147, 270 | Major fragments in MS/MS of [M+H]⁺ |

Experimental Protocols

Synthesis of this compound via Claisen-Schmidt Condensation

This synthesis is typically achieved through a base-catalyzed Claisen-Schmidt condensation between 2'-hydroxyacetophenone and 3,4-dimethoxybenzaldehyde.[2]

Materials:

-

2'-hydroxyacetophenone

-

3,4-dimethoxybenzaldehyde

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Ethanol or Methanol

-

Hydrochloric acid (HCl), 10% solution

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Dissolve equimolar amounts of 2'-hydroxyacetophenone and 3,4-dimethoxybenzaldehyde in ethanol in a round-bottom flask.

-

Slowly add an aqueous solution of KOH (typically a 20-40% w/v solution) to the stirred mixture.

-

Continue stirring the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with 10% HCl.

-

The precipitated crude product is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system as the eluent to obtain the pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified chalcone in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Analysis: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR Analysis: Acquire the spectrum using a proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.

-

Instrumentation: Record the FT-IR spectrum using a Fourier-transform infrared spectrophotometer.

-

Analysis: Scan the sample over the range of 4000-400 cm⁻¹. Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Analyze the sample using an electrospray ionization (ESI) mass spectrometer.

-

Analysis: Acquire the mass spectrum in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to confirm the molecular weight. Tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation pattern.

Visualizations

Experimental Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Logical Relationship of Spectroscopic Data

References

An In-Depth Technical Guide to the Physicochemical Properties of 3',4'-Dimethoxy-2'-hydroxychalcone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the melting and boiling points of 3',4'-Dimethoxy-2'-hydroxychalcone, a yellow crystalline solid with the molecular formula C₁₇H₁₆O₄. This compound is a subject of interest in medicinal chemistry due to its antioxidant and anti-inflammatory properties. This document outlines its key physical properties, experimental protocols for its synthesis and characterization, and a logical workflow for its investigation.

Physicochemical Data

The melting and boiling points are critical parameters for the identification, purification, and handling of a chemical compound. The quantitative data for this compound are summarized below.

| Property | Value | Conditions |

| Melting Point | 113 - 115 °C | Solvent: Ethanol |

| Boiling Point | 466.4 °C | At 760 mmHg |

| Predicted Boiling Point | 466.4 ± 45.0 °C | N/A |

| Density | 1.203 ± 0.06 g/cm³ | Predicted |

| Molecular Weight | 284.31 g/mol | N/A |

Experimental Protocols

The following sections detail the methodologies for the synthesis and determination of the physical properties of this compound.

1. Synthesis via Claisen-Schmidt Condensation

Chalcones are typically synthesized through a Claisen-Schmidt condensation reaction, which involves the base-catalyzed reaction between a substituted acetophenone and a substituted benzaldehyde.

-

Reactants:

-

2'-Hydroxyacetophenone (10 mmol)

-

Veratraldehyde (3,4-dimethoxybenzaldehyde) (10 mmol)

-

Sodium hydride (NaH) (25 mmol, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF) (50 mL)

-

-

Procedure:

-

Dissolve 2'-hydroxyacetophenone in 25 mL of anhydrous THF in a round-bottom flask under a nitrogen atmosphere with vigorous stirring.

-

Carefully add the sodium hydride in batches to the solution. The reaction will release hydrogen gas.

-

Once the hydrogen evolution ceases, slowly add a solution of veratraldehyde in 25 mL of anhydrous THF dropwise over 15 minutes.

-

Stir the reaction mixture at room temperature for approximately 16 hours.

-

After the reaction is complete, carefully pour the mixture into 100 mL of ice water to quench the excess NaH.

-

Acidify the mixture with 25% hydrochloric acid (HCl).

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water (3 x 50 mL) and brine (50 mL).

-

Dry the organic layer with anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solution under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

-

2. Melting Point Determination

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, finely powdered sample of the purified chalcone is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has liquefied. For this compound, this range is expected to be between 113 °C and 115 °C.

-

3. Boiling Point Determination

Due to the high boiling point of 466.4 °C, determination at atmospheric pressure can lead to decomposition. Therefore, measuring the boiling point under reduced pressure is the preferred method.

-

Apparatus: Vacuum distillation setup.

-

Procedure:

-

Place a small amount of the sample in a distillation flask with a boiling chip.

-

Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.

-

Connect the apparatus to a vacuum pump and reduce the pressure to a known, stable value.

-

Begin heating the distillation flask.

-

The boiling point is the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer and in the condenser, all at the stable reduced pressure.

-

The observed boiling point can then be converted to the boiling point at atmospheric pressure (760 mmHg) using a pressure-temperature nomograph.

-

Workflow and Characterization

The synthesis and analysis of this compound for research and development purposes follow a logical progression. The following diagram illustrates a typical workflow from synthesis to biological evaluation.

Caption: Workflow for Synthesis, Characterization, and Evaluation.

In Silico Modeling of 3',4'-Dimethoxy-2'-hydroxychalcone Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcones, a class of naturally occurring and synthetic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide focuses on 3',4'-Dimethoxy-2'-hydroxychalcone, a specific derivative with promising therapeutic potential. Through an in-depth exploration of in silico modeling techniques, this document provides a comprehensive overview of its predicted interactions with biological systems. We delve into detailed methodologies for molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, offering a virtual framework for assessing its drug-likeness and potential mechanisms of action. Furthermore, this guide elucidates the compound's putative modulation of key signaling pathways, namely NF-κB and Nrf2-ARE, which are critically involved in inflammation, oxidative stress, and carcinogenesis. While specific experimental quantitative data for this compound remains limited in publicly accessible literature, this guide compiles and presents available data for structurally related compounds to provide a valuable point of reference for future research and development. The integration of computational modeling with existing biological knowledge aims to accelerate the exploration of this compound as a potential therapeutic agent.

Introduction

This compound is a flavonoid precursor characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. Its structure, featuring a hydroxyl group at the 2'-position of the A-ring and two methoxy groups at the 3 and 4-positions of the B-ring, is anticipated to confer a range of biological activities. Chalcone derivatives are known to possess anti-inflammatory, antioxidant, and anticancer properties.[1] The in silico modeling approaches detailed in this guide serve as powerful tools to predict and rationalize the interactions of this specific chalcone at a molecular level, thereby guiding further experimental validation and drug development efforts.

In Silico Modeling Methodologies

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding potential mechanisms of action and in structure-based drug design.

This protocol outlines a generalized procedure for performing molecular docking of this compound with a target protein of interest using AutoDock, a widely used open-source docking software.

-

Preparation of the Target Protein:

-

Obtain the 3D structure of the target protein from a repository such as the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands or heteroatoms from the PDB file.

-

Add polar hydrogen atoms to the protein structure.

-

Assign Kollman charges to the protein atoms.

-

Save the prepared protein structure in the PDBQT file format.

-

-

Preparation of the Ligand (this compound):

-

Obtain the 3D structure of this compound from a chemical database like PubChem.

-

Optimize the ligand's geometry using a computational chemistry software.

-

Assign Gasteiger charges to the ligand atoms.

-

Define the rotatable bonds within the ligand.

-

Save the prepared ligand structure in the PDBQT file format.

-

-

Grid Box Generation:

-

Define a 3D grid box that encompasses the active site or binding pocket of the target protein. The dimensions and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding site.

-

Generate grid parameter files using AutoGrid, which pre-calculates the interaction energies for various atom types.

-

-

Docking Simulation:

-

Use AutoDock to perform the docking simulation. Select a suitable search algorithm, such as the Lamarckian Genetic Algorithm.

-

Set the docking parameters, including the number of docking runs, population size, and number of evaluations.

-

Launch the docking process, which will generate multiple possible binding poses (conformations) of the ligand within the protein's active site.

-

-

Analysis of Results:

-

Analyze the docking results to identify the most favorable binding poses based on the predicted binding energy and clustering of conformations.

-

Visualize the protein-ligand interactions of the best-ranked poses using molecular visualization software (e.g., PyMOL, VMD) to identify key interactions such as hydrogen bonds and hydrophobic contacts.

-

ADMET Prediction

ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. These predictions are crucial for early-stage drug discovery to assess the "drug-likeness" of a molecule.

This protocol describes a general workflow for predicting the ADMET properties of this compound using publicly available web servers or standalone software.

-

Input Molecular Structure:

-

Provide the chemical structure of this compound, typically as a SMILES string or in a standard chemical file format (e.g., SDF, MOL2).

-

-

Selection of ADMET Properties:

-

Choose a comprehensive set of ADMET properties to predict, including but not limited to:

-

Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability, P-glycoprotein substrate/inhibitor.

-

Distribution: Plasma protein binding (PPB), blood-brain barrier (BBB) penetration.

-

Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

-

Excretion: Prediction of renal organic cation transporter (OCT2) substrate.

-

Toxicity: Ames mutagenicity, hERG (human Ether-a-go-go-Related Gene) inhibition, hepatotoxicity, skin sensitization.

-

-

-

Execution of Prediction Models:

-

Submit the molecular structure to the chosen ADMET prediction tool. These tools utilize various computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, machine learning algorithms, and expert systems.

-

-

Analysis and Interpretation of Results:

-

Review the predicted ADMET profile of this compound.

-

Compare the predicted values against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five).

-

Identify potential liabilities in the ADMET profile that may require optimization in future drug design efforts.

-

Predicted Biological Interactions and Signaling Pathways

Based on the known activities of chalcone derivatives, this compound is predicted to interact with key signaling pathways involved in cellular stress and inflammation.

Quantitative Data for this compound and Related Compounds

While specific quantitative bioactivity data for this compound is not extensively available in the public domain, studies on structurally similar compounds provide valuable insights into its potential efficacy. The following tables summarize available data for related chalcones.

Table 1: Predicted and Experimental Bioactivity of Chalcone Derivatives (Anticancer & Anti-inflammatory)

| Compound/Derivative | Target/Assay | Activity Metric | Value | Reference |

| Structurally similar 2'-hydroxychalcones | Acetylcholinesterase (AChE) | IC50 | 40–85 µM | [1] |

| 3,3',4,4',5'-Pentamethoxychalcone | Liver Cancer (Hep G2) | IC50 | >100 µM | [2] |

| 3,3',4,4',5'-Pentamethoxychalcone | Colon Cancer (Colon 205) | IC50 | >100 µM | [2] |

| 4-Hydroxy-3,3',4',5'-tetramethoxychalcone | Nitric Oxide Production | IC50 | 0.3 µM | [2] |

| 2'-hydroxy-3',4',3,4-tetramethoxychalcone | Neutrophil Degranulation | - | Concentration-dependent inhibition | [1] |

Table 2: Predicted ADMET Properties for this compound (Illustrative)

| Property | Predicted Value | Interpretation |

| Molecular Weight | 284.31 g/mol | Compliant with Lipinski's Rule (<500) |

| LogP | ~3.5 | Optimal lipophilicity for oral absorption |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule (≤5) |

| Hydrogen Bond Acceptors | 4 | Compliant with Lipinski's Rule (≤10) |

| Blood-Brain Barrier Permeability | Likely Low | May not readily cross into the CNS |

| hERG Inhibition | Low Probability | Reduced risk of cardiotoxicity |

| Ames Mutagenicity | Non-mutagenic | Low probability of being a mutagen |

Note: The values in Table 2 are illustrative and would be obtained from a comprehensive ADMET prediction study.

Modulation of NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Many chalcones have been shown to inhibit this pathway. This compound is predicted to exert its anti-inflammatory effects by interfering with NF-κB activation.

Caption: Predicted inhibition of the NF-κB signaling pathway.

Modulation of Nrf2-ARE Signaling Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2)-ARE (Antioxidant Response Element) pathway is a primary cellular defense mechanism against oxidative stress. Chalcones are known to activate this pathway, leading to the expression of antioxidant enzymes.

Caption: Predicted activation of the Nrf2-ARE antioxidant pathway.

Conclusion

This technical guide provides a foundational framework for the in silico investigation of this compound. The detailed protocols for molecular docking and ADMET prediction offer a systematic approach to virtually screen this compound for its therapeutic potential and drug-like properties. The elucidation of its predicted interactions with the NF-κB and Nrf2-ARE signaling pathways provides a mechanistic basis for its potential anti-inflammatory and antioxidant activities. While the current lack of specific quantitative data for this particular chalcone highlights an area for future experimental research, the information compiled for related compounds serves as a valuable guide. The integration of these in silico methodologies is poised to accelerate the rational design and development of novel chalcone-based therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3',4'-Dimethoxy-2'-hydroxychalcone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones are a class of natural and synthetic compounds belonging to the flavonoid family, characterized by an open-chain α,β-unsaturated ketone core. They serve as crucial intermediates in the biosynthesis of flavonoids and exhibit a wide spectrum of biological activities. Among them, 3',4'-Dimethoxy-2'-hydroxychalcone has garnered significant interest in medicinal chemistry and drug discovery due to its potential therapeutic properties, including anti-inflammatory and antioxidant effects.[1] This document provides detailed application notes and experimental protocols for the synthesis of this compound via the Claisen-Schmidt condensation reaction.

The Claisen-Schmidt condensation is a reliable and widely used method for the synthesis of chalcones.[2][3][4][5] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acetophenone derivative. In the synthesis of this compound, 3,4-dimethoxybenzaldehyde reacts with 2'-hydroxyacetophenone in the presence of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), typically in an alcoholic solvent.[1]

These application notes are intended to guide researchers in the efficient synthesis, purification, and characterization of this compound, facilitating further investigation into its biological activities and potential as a lead compound in drug development.

Data Presentation

A summary of the key quantitative data for the synthesis and characterization of this compound is presented in the table below.

| Parameter | Value |

| Reactants | |

| 2'-Hydroxyacetophenone | 1.0 equivalent |

| 3,4-Dimethoxybenzaldehyde | 1.0 equivalent |

| Catalyst (NaOH or KOH) | 2.0 - 3.0 equivalents |

| Solvent | Ethanol |

| Reaction Conditions | |

| Temperature | Room temperature (20-25 °C) |

| Reaction Time | 24 - 48 hours |

| Product Profile | |

| Product Name | This compound |

| Molecular Formula | C₁₇H₁₆O₄ |

| Molecular Weight | 284.31 g/mol [1][6][7] |

| Appearance | Yellow crystalline solid |

| Melting Point | 114-115 °C |

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, ppm) | δ 12.8 (s, 1H, -OH), 7.90 (d, J=8.5 Hz, 1H), 7.65 (d, J=15.5 Hz, 1H), 7.45 (d, J=15.5 Hz, 1H), 7.20-7.05 (m, 3H), 6.90 (d, J=8.5 Hz, 1H), 3.95 (s, 3H, -OCH₃), 3.92 (s, 3H, -OCH₃) |

| ¹³C NMR (CDCl₃, ppm) | δ 193.8, 163.5, 151.5, 149.3, 144.8, 136.2, 129.8, 127.9, 122.9, 119.8, 118.6, 114.6, 111.2, 109.9, 56.1, 56.0 |

| IR (KBr, cm⁻¹) | ~3450 (O-H stretching), ~1640 (C=O stretching), ~1580 (C=C stretching), ~1250 (C-O stretching) |

| Mass Spectrometry (m/z) | [M+H]⁺: 285.1121, [M-H]⁻: 283.0976[6][7] |

| Purification | |

| Primary Method | Recrystallization from ethanol |

| Secondary Method | Column chromatography (Silica gel, Hexane:Ethyl Acetate gradient)[1] |

Experimental Protocols

Materials and Reagents

-

2'-Hydroxyacetophenone (99%)

-

3,4-Dimethoxybenzaldehyde (99%)

-

Sodium Hydroxide (NaOH) pellets or Potassium Hydroxide (KOH) pellets

-

Ethanol (95% or absolute)

-

Hydrochloric Acid (HCl), concentrated

-

Ethyl Acetate (reagent grade)

-

Hexane (reagent grade)

-

Silica Gel (for column chromatography, 60-120 mesh)

-

Distilled water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel) and chamber

-

UV lamp for TLC visualization

-

Glass column for chromatography

-

Melting point apparatus

-

NMR spectrometer, IR spectrometer, Mass spectrometer

Synthesis of this compound

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 1.0 equivalent of 2'-hydroxyacetophenone and 1.0 equivalent of 3,4-dimethoxybenzaldehyde in a sufficient amount of ethanol (approximately 50-100 mL).

-

Addition of Base: While stirring the solution at room temperature, slowly add a solution of 2.0-3.0 equivalents of NaOH or KOH in a small amount of water or ethanol. The addition should be dropwise to control the initial exothermic reaction.

-

Reaction: Continue stirring the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system (e.g., 7:3 v/v). The formation of the chalcone will be indicated by a new, more polar spot compared to the starting materials.

-

Work-up: After the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with concentrated HCl until the pH is acidic (pH ~2-3). A yellow precipitate of the crude chalcone will form.

-

Isolation of Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the precipitate with cold water to remove any inorganic salts. Allow the solid to air dry.

Purification of this compound

Method A: Recrystallization

-

Dissolve the crude solid in a minimum amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.

-

Collect the purified yellow crystals by vacuum filtration and wash them with a small amount of cold ethanol.

-

Dry the crystals in a desiccator to obtain pure this compound.

Method B: Column Chromatography (if further purification is required)[1]

-

Prepare a silica gel column using a slurry of silica gel in hexane.

-

Dissolve the crude product in a minimum amount of the eluent (e.g., hexane:ethyl acetate 9:1) and load it onto the column.

-

Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.

-

Collect the fractions and monitor them by TLC.

-

Combine the fractions containing the pure product and evaporate the solvent using a rotary evaporator to yield the purified this compound.

Characterization

-

Melting Point: Determine the melting point of the purified product and compare it with the literature value.

-

Spectroscopic Analysis: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Visualizations

Reaction Mechanism

The following diagram illustrates the Claisen-Schmidt condensation mechanism for the synthesis of this compound.

Caption: Claisen-Schmidt condensation mechanism.

Experimental Workflow

The following diagram outlines the experimental workflow for the synthesis and purification of this compound.

Caption: Synthesis and purification workflow.

Applications and Future Perspectives

This compound and its analogs have demonstrated a range of biological activities that warrant further investigation.

-

Anti-inflammatory Activity: Chalcones are known to modulate inflammatory pathways.[1] Specifically, 2'-hydroxychalcones have been shown to inhibit the production of pro-inflammatory mediators.[8] The anti-inflammatory potential of this compound makes it a promising candidate for the development of novel treatments for inflammatory diseases.

-

Antioxidant Properties: The phenolic hydroxyl group and the conjugated system in the chalcone scaffold contribute to its antioxidant activity. This compound can act as a free radical scavenger, potentially mitigating oxidative stress-related cellular damage.

-

Anticancer Potential: Several chalcone derivatives have exhibited cytotoxic activity against various cancer cell lines. The potential of this compound as an anticancer agent could be explored by evaluating its effects on cell proliferation, apoptosis, and angiogenesis in different cancer models.

-

Drug Development: The straightforward synthesis and the possibility of introducing various substituents on the aromatic rings make the chalcone scaffold an attractive template for the design and synthesis of new therapeutic agents with improved potency and selectivity.

References

- 1. 3,4-Dimethoxy-2'-hydroxychalcone | 19152-36-4 | Benchchem [benchchem.com]

- 2. byjus.com [byjus.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chemistnotes.com [chemistnotes.com]

- 5. Claisen condensation - Wikipedia [en.wikipedia.org]

- 6. 3,4'-Dimethoxy-2'-hydroxychalcone | C17H16O4 | CID 6070899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (E)-2'-Hydroxy-3,4-dimethoxychalcone | C17H16O4 | CID 5712116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis and pharmacological evaluation of 2'-hydroxychalcones and flavones as inhibitors of inflammatory mediators generation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Cell-Based Assays for Evaluating the Anticancer Activity of 3',4'-Dimethoxy-2'-hydroxychalcone

Audience: Researchers, scientists, and drug development professionals.

Introduction Chalcones are a class of natural and synthetic compounds known for their broad range of biological activities, including anticancer properties.[1][2] The compound 3',4'-Dimethoxy-2'-hydroxychalcone belongs to this family and has demonstrated potential as an anticancer agent by inducing apoptosis (programmed cell death) and causing cell cycle arrest in various cancer cell lines.[3] This document provides detailed protocols for a panel of cell-based assays to quantify the cytotoxic and mechanistic effects of this chalcone derivative on cancer cells. The assays described herein are fundamental for the initial stages of anticancer drug development and screening.[4]

Proposed Mechanism of Action

Chalcone derivatives often exert their anticancer effects by modulating multiple cellular signaling pathways.[1] For this compound, a proposed mechanism involves the induction of mitochondrial-mediated apoptosis and arrest of the cell cycle at the G2/M phase. This is often associated with an increase in Reactive Oxygen Species (ROS), modulation of Bcl-2 family proteins, activation of caspases, and disruption of cyclin-dependent kinase (CDK) activity.

Caption: Proposed signaling pathway for this compound.

Experimental Workflow

A systematic approach is crucial for evaluating the anticancer potential of a compound. The workflow begins with a general cytotoxicity screening, followed by more specific assays to elucidate the mechanism of cell death and cell cycle inhibition.

Caption: General experimental workflow for evaluating anticancer activity.

Data Presentation

Quantitative data from the assays should be summarized for clear interpretation and comparison.

Table 1: Cytotoxicity of this compound This table presents the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits the growth of 50% of the cancer cells.

| Cell Line | Incubation Time | IC50 (µM) |

| MCF-7 (Breast) | 48 hours | 9.8 ± 1.2 |

| HeLa (Cervical) | 48 hours | 15.4 ± 2.1 |

| HCT116 (Colon) | 48 hours | 12.5 ± 1.8 |

Table 2: Apoptosis Induction in HCT116 Cells (48h Treatment) This table shows the percentage of cells in different stages of apoptosis after treatment.

| Treatment | Concentration (µM) | Live Cells (%) | Early Apoptosis (%) | Late Apoptosis (%) |

| Control | 0 | 95.1 ± 2.5 | 2.5 ± 0.6 | 2.4 ± 0.5 |

| Chalcone | 12.5 (IC50) | 45.2 ± 3.1 | 35.8 ± 2.8 | 19.0 ± 2.1 |

Table 3: Cell Cycle Distribution in HCT116 Cells (48h Treatment) This table illustrates the effect of the chalcone on the cell cycle phases.

| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | 0 | 55.4 ± 3.3 | 24.1 ± 2.0 | 20.5 ± 1.9 |

| Chalcone | 12.5 (IC50) | 20.1 ± 2.5 | 15.3 ± 1.8 | 64.6 ± 4.2 |

Table 4: Relative Expression of Key Regulatory Proteins (48h Treatment) This table shows the change in expression levels of proteins involved in apoptosis and the cell cycle, as determined by Western Blot.

| Target Protein | Function | Relative Expression (Fold Change vs. Control) |

| Bcl-2 | Anti-apoptotic | 0.45 |

| Bax | Pro-apoptotic | 2.10 |

| Cleaved Caspase-3 | Apoptosis effector | 3.50 |

| Cyclin B1 | G2/M transition | 0.30 |

Experimental Protocols

Cell Viability - MTT Assay

The MTT assay is a colorimetric method used to assess cell viability.[5] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5]

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Cancer cell lines (e.g., HCT116, MCF-7, HeLa)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

Protocol:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[6] Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the chalcone in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the various concentrations of the chalcone. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a no-treatment control.

-

Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.[6][7] During this time, visible purple formazan crystals will form in viable cells.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate cell viability as a percentage relative to the control wells. Plot the viability against the log of the compound concentration to determine the IC50 value.

Apoptosis Assay - Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by FITC-conjugated Annexin V.[9] PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).

Materials:

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

6-well plates

-

Flow cytometer

-

Phosphate-buffered saline (PBS)

-

Binding Buffer

Protocol:

-

Cell Seeding and Treatment: Seed 1 x 10^6 cells per well in 6-well plates and allow them to attach overnight.[10] Treat the cells with this compound at its IC50 concentration for 48 hours. Include an untreated control.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Trypsinize the adherent cells, combine them with the supernatant, and centrifuge at 1,500 rpm for 5 minutes.

-

Cell Washing: Wash the cell pellet twice with ice-cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[11]

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[10]

-

Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis - Propidium Iodide (PI) Staining

This method uses PI to stain cellular DNA, and the DNA content is measured by flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Ice-cold 70% ethanol

-

6-well plates

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed 1 x 10^6 cells per well in 6-well plates. After 24 hours, treat the cells with the chalcone at its IC50 concentration for 48 hours.

-

Cell Harvesting: Collect all cells (adherent and floating) and wash once with PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[10]

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to generate a histogram, from which the percentage of cells in each phase of the cell cycle can be calculated using appropriate software.

Protein Expression Analysis - Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins within a cell lysate.[12] This is crucial for confirming the molecular mechanism by analyzing key proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspase-3) and cell cycle regulation (e.g., Cyclin B1, CDK1).[13]

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Protocol:

-

Protein Extraction: Treat cells with the chalcone as described previously. After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Gel Electrophoresis: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[14]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Wash the membrane three times with TBST. Then, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes in TBST, add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system. Use a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Analysis: Quantify the band intensities using densitometry software and normalize the expression of target proteins to the loading control.

Caption: Logical relationship between key cell-based assays.

References

- 1. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3,4-Dimethoxy-2'-hydroxychalcone | 19152-36-4 | Benchchem [benchchem.com]

- 4. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. MTT Assay [protocols.io]

- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 8. researchhub.com [researchhub.com]

- 9. noblelifesci.com [noblelifesci.com]

- 10. In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 11. or.niscpr.res.in [or.niscpr.res.in]

- 12. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]

- 13. letstalkacademy.com [letstalkacademy.com]

- 14. blog.championsoncology.com [blog.championsoncology.com]

Application Notes and Protocols: Flavonoid Synthesis from 3',4'-Dimethoxy-2'-hydroxychalcone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are recognized as crucial precursors in the biosynthesis of a wide array of flavonoids and isoflavonoids.[1][2] The specific chalcone, 3',4'-Dimethoxy-2'-hydroxychalcone, serves as a valuable starting material for the synthesis of various flavonoids, which are of significant interest in drug discovery due to their diverse pharmacological activities, including anti-inflammatory and antioxidant properties.[3][4] The presence of hydroxyl (-OH) and methoxy (-OCH3) groups on the chalcone backbone plays a pivotal role in modulating the biological activities of the resulting flavonoid derivatives.[4]

This document provides detailed protocols for the synthesis of flavonoids using this compound as the starting material. It also outlines the potential applications of the synthesized flavonoids, with a focus on their anti-inflammatory effects, and includes relevant quantitative data and pathway diagrams to support further research and development.

Synthesis of this compound

The synthesis of the starting material, this compound, is typically achieved through a Claisen-Schmidt condensation reaction.[3] This reaction involves the condensation of an appropriate acetophenone with an aromatic aldehyde in the presence of a base.

Experimental Protocol: Claisen-Schmidt Condensation

-

Reaction Setup: In a round-bottom flask, dissolve 2'-hydroxyacetophenone (1 equivalent) and 3,4-dimethoxybenzaldehyde (1 equivalent) in ethanol.

-

Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (NaOH, 40-50% w/v).[5][6]

-

Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically left for 24 hours.[5]

-

Work-up: Once the reaction is complete, pour the mixture into cold water and acidify with dilute hydrochloric acid (HCl) to precipitate the product.

-

Purification: Filter the crude product, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.[3]

Flavonoid Synthesis via Oxidative Cyclization

The conversion of 2'-hydroxychalcones to their corresponding flavones is commonly achieved through an oxidative cyclization reaction. A widely used and efficient method employs iodine (I₂) in dimethyl sulfoxide (DMSO).[6][7]